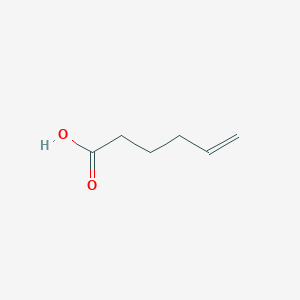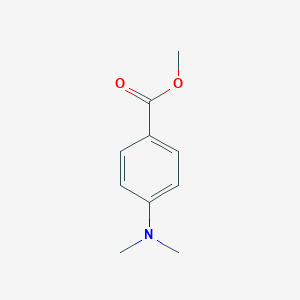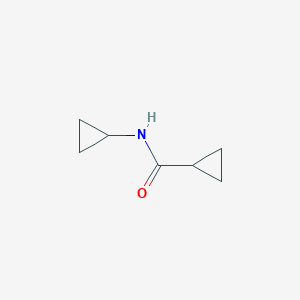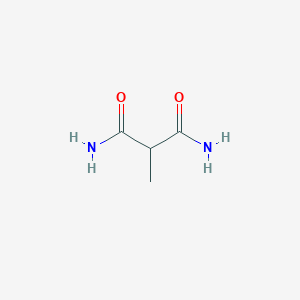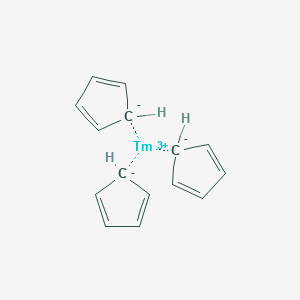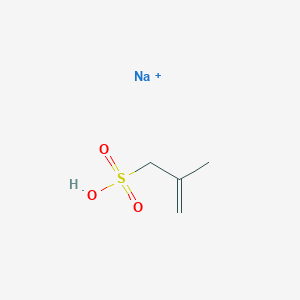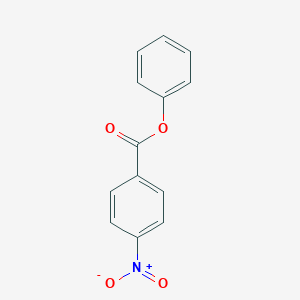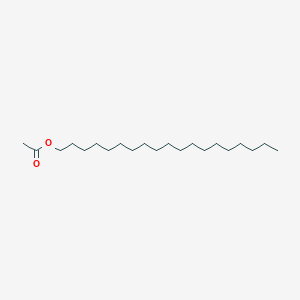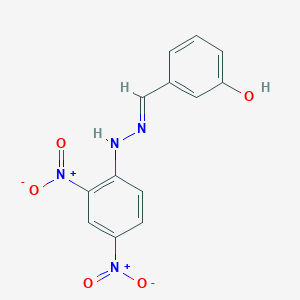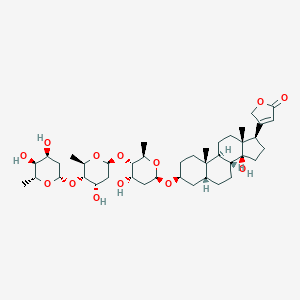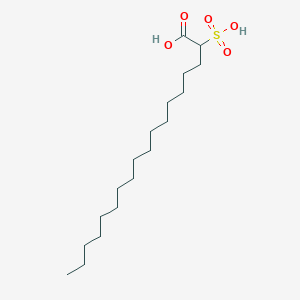
十八烷酸,2-磺基-
描述
Octadecanoic acid, 2-sulfo-, also known as 2-Sulfooctadecanoic acid, is a compound with the molecular formula C18H36O5S . It is also referred to by other names such as α-Sulfostearic acid and Armosul 18 .
Molecular Structure Analysis
The molecular structure of Octadecanoic acid, 2-sulfo- consists of 18 carbon atoms, 36 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C18H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17 (18 (19)20)24 (21,22)23/h17H,2-16H2,1H3, (H,19,20) (H,21,22,23) . Physical And Chemical Properties Analysis
The molecular weight of Octadecanoic acid, 2-sulfo- is 364.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 17 . The Exact Mass is 364.22834542 g/mol .科学研究应用
摩擦学应用:SOA作为菜籽油中的添加剂时,与单独的菜籽油相比,表现出更好的极压性能和减摩行为。它在相对较高的载荷下表现出比十八烷酸添加剂更好的抗磨损和极压性能,这归因于其不同的作用机制,例如在摩擦过程中形成吸附膜和摩擦化学反应膜 (曹,余,& 刘,2000).
催化生产:在液相滴流床反应器中使用 Ni/Co/Mo 硫化物催化剂从十八烷酸催化生产 1-十八烷醇是一个值得注意的应用。这一过程在润滑剂和香水等行业中具有重要意义 (波茨等人,2014).
化学合成:SOA用于在无溶剂条件下通过 Hantzsch 缩合合成多氢喹啉衍生物。这证明了它在有机合成中的催化剂作用 (Goli-Jolodar,Shirini,& Seddighi,2016).
聚合物科学:在聚合物科学中,SOA参与与硬脂酸钴(II)的固化相互作用。这项研究提供了对聚合物系统中结构变化和多硫化物络合物形成的见解 (Jóna 等,2001).
环境应用:十八烷酸及其盐在热解和加氢热解过程中的反应正在被研究,这与了解低阶煤的行为和环境污染控制有关 (罗杰斯,1984).
生物医学研究:SOA 在紫菜红球藻的硫糖脂中被发现,突出了其在哺乳动物细胞中的抗病毒活性和免疫反应中的作用 (瑙曼等人,2007).
昆虫信息素生物合成:在红带叶卷蛾的性信息素生物合成研究中,放射性标记的十八烷酸发挥了至关重要的作用,为昆虫生物学和潜在的害虫控制方法提供了见解 (比约斯塔德和罗洛夫斯,1981).
聚合物增塑:SOA 衍生物被合成用于聚氯乙烯配方中的生物基增塑剂。它们的性能与市售增塑剂进行了比较,突出了其在可持续材料开发中的潜力 (奥姆拉尼等人,2016).
属性
IUPAC Name |
2-sulfooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)24(21,22)23/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQITUXIEASXIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883647 | |
| Record name | Octadecanoic acid, 2-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecanoic acid, 2-sulfo- | |
CAS RN |
1115-17-9 | |
| Record name | 2-Sulfooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Sulfostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armosul 18 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 2-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-SULFOSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PLM04GZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



